Product packaging for 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine(Cat. No.:)

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11801301
M. Wt: 317.4 g/mol
InChI Key: JIVMDAXVZZKBLA-UHFFFAOYSA-N
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Description

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. The structure features a pyridin-2-amine scaffold linked to a pyrrolidine ring that is further functionalized with a tosyl (p-toluenesulfonyl) group. This specific molecular architecture, combining nitrogen-containing heterocycles, suggests potential utility as a building block or intermediate in the synthesis of more complex molecules. Its value to researchers lies in exploring structure-activity relationships, particularly in the development of novel pharmacologically active compounds. The tosyl group often acts as a protecting group for amines or can be involved in further chemical transformations, making this reagent a versatile synthon. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a medicinal product or consumer good. All necessary safety data sheets (SDS) should be consulted prior to handling. Handle with adequate precautions and use appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O2S B11801301 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C16H19N3O2S/c1-12-6-8-13(9-7-12)22(20,21)19-11-3-5-15(19)14-4-2-10-18-16(14)17/h2,4,6-10,15H,3,5,11H2,1H3,(H2,17,18)

InChI Key

JIVMDAXVZZKBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 1 Tosylpyrrolidin 2 Yl Pyridin 2 Amine Derivatives

Reactivity of the Pyrrolidine (B122466) Moiety

The reactivity of the pyrrolidine ring in 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is largely governed by the N-tosyl group.

Direct alkylation of the nitrogen atom within the N-tosylpyrrolidine ring is generally not feasible. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, rendering the nitrogen non-nucleophilic. neliti.com The primary purpose of the tosyl group in this context is to prevent such reactions. To achieve N-alkylation of the pyrrolidine ring, the tosyl group must first be removed through one of the deprotection methods described previously (Section 3.1.1). Once the tosyl group is cleaved to reveal the free secondary amine, standard N-alkylation procedures can be applied.

The electron-withdrawing nature of the tosyl group enables the functionalization of the pyrrolidine ring at its carbon centers, particularly at the C2 and C5 positions (α to the nitrogen). The increased acidity of the α-protons allows for their abstraction by a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), to form a stabilized α-amino carbanion. This nucleophilic intermediate can then be trapped by a range of electrophiles to introduce new substituents onto the pyrrolidine ring. bham.ac.uk

Reaction TypeReagentsProduct TypeReference
α-Lithiation/Alkylation1. s-BuLi, TMEDA2. Alkyl halide (R-X)α-Alkylated Pyrrolidine bham.ac.uk
α-Lithiation/Silylation1. n-BuLi2. TMS-Clα-Silylated Pyrrolidine researchgate.net
α-Lithiation/Carboxylation1. t-BuLi2. CO2α-Carboxylic Acid researchgate.net

This strategy provides a powerful method for elaborating the structure of the pyrrolidine core, enabling the synthesis of a diverse array of derivatives.

Reactivity of the Pyridine-2-amine Moiety

The pyridine-2-amine portion of the molecule exhibits a rich and complex reactivity profile, with potential reaction sites at the exocyclic amino group and on the pyridine (B92270) ring itself.

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. nih.gov The ring nitrogen is basic and can be readily protonated or participate in coordination with Lewis acids. The exocyclic amino group is nucleophilic and can undergo reactions typical of primary aromatic amines. researchgate.net

Reactivity of this moiety can be categorized as follows:

Reactions at the Ring Nitrogen: The lone pair on the pyridine nitrogen allows it to act as a base or nucleophile, leading to the formation of pyridinium (B92312) salts with acids or alkylating agents.

Reactions at the Exocyclic Amino Group: The primary amine is nucleophilic and can react with a variety of electrophiles. Acylation with acid chlorides or anhydrides, reaction with isocyanates to form ureas, and guanylation are common transformations. mdpi.com

Substitution on the Pyridine Ring: The interplay between the deactivating ring nitrogen and the activating amino group influences substitution patterns. Electrophilic substitution, if forced under harsh conditions, is directed by the amino group to the C3 and C5 positions. uoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is also possible, particularly if a suitable leaving group is present on the ring. galchimia.com

Reaction TypeReagent/ConditionsMoiety InvolvedResulting Functional Group
N-AlkylationAlkyl Halide (e.g., CH3I)Exocyclic Amine / Ring NitrogenSecondary/Tertiary Amine or Pyridinium Salt
N-AcylationAcetyl Chloride, BaseExocyclic AmineAmide
GuanylationN,N′-bis(Boc)-S-methylisothiourea, HgCl2Exocyclic AmineGuanidine
Electrophilic SubstitutionHNO3/H2SO4 (harsh)Pyridine Ring (C5)Nitro-substituted Pyridine
N-Oxidationm-CPBAPyridine Ring NitrogenPyridine-N-oxide

The specific reactivity in any given reaction will depend on the reagents, conditions, and the subtle electronic balance within the molecule.

Nucleophilic Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is generally lower than that of aliphatic amines due to the sp² hybridization of the nitrogen and the delocalization of the lone pair within the aromatic system. The presence of the amino group at the C2 position, being an electron-donating group, enhances the electron density on the pyridine ring, thereby increasing the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.

The pyridine nitrogen can react with electrophiles such as alkyl halides and acyl halides. For instance, quaternization of the pyridine nitrogen can be achieved by reaction with an alkyl halide, forming a pyridinium salt. This reaction is influenced by the steric hindrance imposed by the adjacent bulky 1-tosylpyrrolidin-2-yl group.

Oxidation of the pyridine nitrogen is also a common reaction, typically leading to the corresponding N-oxide. arkat-usa.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are often employed for this transformation. arkat-usa.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. nih.govscripps.edu

Table 1: Representative Nucleophilic Reactions at the Pyridine Nitrogen

Reaction Type Reagent Product Type General Conditions
N-Alkylation Methyl Iodide (CH₃I) N-Methylpyridinium Iodide Salt Room temperature, solvent like CH₃CN or DMF
N-Oxidation m-CPBA Pyridine N-oxide 0 °C to room temperature, solvent like CH₂Cl₂

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. However, the presence of the activating amino group at the C2 position directs electrophilic attack primarily to the C5 position. The C3 position is already substituted, and the C4 and C6 positions are less favored due to the electronic influence of the ring nitrogen and the amino group.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be carried out, although they may require more forcing conditions compared to more activated aromatic systems. The bulky N-tosylpyrrolidinyl group at the C3 position may also sterically hinder the approach of electrophiles to the C4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Major Product Minor Product(s)
Nitration HNO₃/H₂SO₄ 5-Nitro derivative Possible 3-nitro (if starting from 2-aminopyridine)
Bromination Br₂/FeBr₃ or NBS 5-Bromo derivative Dibromo derivatives under harsh conditions
Sulfonation Fuming H₂SO₄ 5-Sulfonic acid derivative -

Amine Reactivity (Alkylation, Acylation, Reduction)

The exocyclic amino group at the C2 position is a primary aromatic amine and exhibits typical nucleophilic reactivity. It can readily undergo alkylation, acylation, and related transformations.

Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is also a common method for introducing alkyl groups. researchgate.net

Acylation: The amine reacts readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Reduction: While the amino group itself is not reducible, its derivatives can be. For instance, an amide formed via acylation can be reduced to a secondary amine using a strong reducing agent like lithium aluminum hydride.

The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring slightly reduces the nucleophilicity of the 2-amino group compared to aniline.

Table 3: Reactivity of the 2-Amino Group

Reaction Type Reagent Example Product Type
Mono-alkylation Benzyl bromide N-Benzyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Acylation Acetyl chloride N-(3-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)acetamide
Reductive Amination Benzaldehyde (B42025), NaBH(OAc)₃ N-Benzyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Oxidation and Reduction Reactions

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide as previously mentioned. arkat-usa.orgresearchgate.net The pyrrolidine ring is generally stable to oxidation, but under harsh conditions, oxidation of the carbon adjacent to the nitrogen could occur. The exocyclic amino group can be sensitive to oxidation, potentially leading to the formation of nitroso or nitro compounds, or undergoing oxidative coupling reactions, depending on the oxidant used.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂) at elevated pressure and temperature. acs.org The tosyl group on the pyrrolidine nitrogen is generally stable to catalytic hydrogenation but can be removed under specific reductive conditions, such as with sodium in liquid ammonia (B1221849) or with certain strong reducing agents. The exocyclic amino group itself is not typically reduced further.

Table 4: Representative Oxidation and Reduction Reactions

Reaction Type Reagent/Conditions Affected Moiety Product
N-Oxidation m-CPBA, CH₂Cl₂ Pyridine Nitrogen This compound N-oxide
Ring Hydrogenation H₂, PtO₂, high pressure Pyridine Ring 3-(1-Tosylpyrrolidin-2-yl)piperidin-2-amine
Detosylation Na/NH₃(l) Pyrrolidine Nitrogen 3-(Pyrrolidin-2-yl)pyridin-2-amine

Mechanistic Studies of Key Transformations

Acylation of the 2-Amino Group: The acylation of the 2-amino group with an acid chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide product. A plausible mechanism for the related amidation of 2-aminopyridine (B139424) with benzaldehyde has been proposed, involving the formation of a C-N bond with the aid of a Lewis acid catalyst. researchgate.net

Synthesis via Multicomponent Reactions: The synthesis of the 2-aminopyridine scaffold itself can be achieved through multicomponent reactions. For example, a proposed mechanism for the formation of 2-aminopyridine derivatives involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov

Reactions of Pyridine N-Oxides: The functionalization of the pyridine ring via its N-oxide often proceeds through an initial activation of the N-oxide by an electrophile. For instance, in the synthesis of 2-aminopyridines from pyridine N-oxides and isocyanides, a proposed mechanism involves the addition of the N-oxide to an activated isocyanide intermediate. nih.gov

Understanding these fundamental mechanisms allows for the prediction and control of the reactivity of this compound and its derivatives in various chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization of 3 1 Tosylpyrrolidin 2 Yl Pyridin 2 Amine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the primary aminopyridine ring, the N-tosylated pyrrolidine (B122466) ring, and the associated alkyl and aromatic C-H bonds.

The primary amine (-NH₂) group attached to the pyridine (B92270) ring is expected to produce two distinct, medium-intensity bands in the 3500–3300 cm⁻¹ region. wpmucdn.comlibretexts.org These bands correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.com Furthermore, a characteristic N-H bending (scissoring) vibration for primary amines is anticipated to appear in the 1650–1580 cm⁻¹ range. orgchemboulder.com

The tosyl group (CH₃C₆H₄SO₂–) introduces several strong and readily identifiable absorptions. The sulfonyl (SO₂) moiety is characterized by intense asymmetric and symmetric stretching vibrations, which are expected to appear near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. The aromatic ring of the tosyl group, along with the pyridine ring, will display C-H stretching vibrations in the region just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aromatic C=C in-ring stretching vibrations are expected in the 1600–1400 cm⁻¹ region. libretexts.org

Finally, the saturated pyrrolidine ring will contribute aliphatic C-H stretching absorptions. These are typically observed as strong bands in the 3000–2850 cm⁻¹ range. libretexts.orgmsu.edu The C-N stretching vibrations from the pyrrolidine sulfonamide and the aminopyridine are expected in the fingerprint region, with aromatic C-N stretches appearing around 1335-1250 cm⁻¹ and aliphatic C-N stretches between 1250–1020 cm⁻¹. orgchemboulder.comwikieducator.org

The collective analysis of these expected peaks allows for a comprehensive confirmation of the compound's molecular structure.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3500–3300 (two bands)Medium
Primary Amine (R-NH₂)N-H Bend (scissoring)1650–1580Medium
Sulfonyl (R-SO₂-R')S=O Asymmetric Stretch1350–1300Strong
Sulfonyl (R-SO₂-R')S=O Symmetric Stretch1160–1120Strong
Aromatic RingsC-H Stretch3100–3000Medium-Weak
Aromatic RingsC=C In-Ring Stretch1600–1400Medium-Weak
Alkyl (Pyrrolidine)C-H Stretch3000–2850Strong
Aromatic C-NC-N Stretch1335–1250Strong
Aliphatic C-NC-N Stretch1250–1020Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnumberanalytics.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can generate a precise electron density map and, from that, a definitive model of the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. iastate.edu

For this compound, a successful single-crystal X-ray diffraction analysis would provide conclusive evidence of its molecular structure. This technique would confirm the connectivity of the tosyl, pyrrolidine, and aminopyridine moieties. Crucially, it would establish the relative stereochemistry at the C2 position of the pyrrolidine ring.

The analysis yields fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal. robwel.ch This information is foundational for understanding the packing of molecules in the crystal lattice.

Table 2: Structural Parameters Determinable by Single-Crystal X-ray Crystallography

ParameterDescriptionTypical Units / Format
Crystal SystemThe symmetry classification of the crystal lattice.e.g., Monoclinic, Triclinic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c, P-1
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) defining the unit cell.Å (angstroms), ° (degrees)
Bond LengthsThe precise distance between the nuclei of two bonded atoms.Å (angstroms)
Bond AnglesThe angle formed between three connected atoms.° (degrees)
Torsional AnglesThe dihedral angle describing the rotation around a chemical bond.° (degrees)
Intermolecular InteractionsDistances and angles of non-covalent bonds (e.g., H-bonds).Å (angstroms), ° (degrees)
Absolute ConfigurationThe exact 3D spatial arrangement of atoms (for chiral molecules).R/S designation

Computational Chemistry and Theoretical Studies on 3 1 Tosylpyrrolidin 2 Yl Pyridin 2 Amine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost.

Table 1: Representative Theoretical vs. Experimental Geometries for a Dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidine] Analogue

Parameter Theoretical (AM1) Experimental (X-ray)
Bond Length (C-N) pyrrolidine (B122466) 1.47 Å 1.48 Å
Bond Angle (C-N-C) pyrrolidine 108.5° 109.2°

Note: This table is illustrative, based on data for a related heterocyclic system, as specific experimental data for the title compound is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For analogues of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, which has the ability to donate an electron. researchgate.net Conversely, the LUMO is likely distributed over the tosyl group and the pyridine (B92270) ring, which can act as electron acceptors. researchgate.net This distribution of frontier orbitals suggests that the molecule can participate in a variety of chemical reactions, and the specific nature of these interactions can be fine-tuned by modifying the substituents on the aromatic rings.

Table 2: Calculated HOMO-LUMO Energies for a Tosyl-Containing Pyrimidine Analogue

Orbital Energy (eV) - HF/6-31G** Energy (eV) - B3LYP/6-31G**
HOMO -8.5 -6.2
LUMO -1.2 -2.5

Note: This table is based on data for 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and serves as an example of typical values. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound analogues, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating these are prime sites for hydrogen bonding and interactions with electrophiles. researchgate.netrsc.org The hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors. researchgate.netrsc.org Such analyses are critical for understanding drug-receptor interactions and designing molecules with specific binding properties.

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state calculations are a powerful computational tool for elucidating reaction mechanisms. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for a given reaction step can be determined. This information is invaluable for understanding reaction kinetics and selectivity.

For reactions involving this compound analogues, such as their synthesis or subsequent functionalization, DFT calculations can be used to model the potential energy surface. For example, in a hypothetical cyclization reaction, transition state calculations could differentiate between concerted and stepwise pathways and predict which stereoisomer is likely to be favored. Computational studies on related systems, such as the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, have successfully used these methods to explore potential reaction pathways.

These calculations often involve techniques like synchronous transit-guided quasi-Newton (QST2) methods to locate the transition state structure. ucsb.edu The elucidation of reaction mechanisms through such computational approaches can significantly accelerate the development of efficient and selective synthetic routes. e3s-conferences.orgrsc.org

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. For flexible molecules like this compound analogues, which contain several rotatable bonds, conformational analysis is essential to identify the most stable conformers and understand their relative populations.

The puckering of the pyrrolidine ring is a key conformational feature. The two predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers, and the equilibrium between them can be influenced by substituents. nih.gov For N-acylpyrrolidines, the substituents at the 2- and 5-positions tend to prefer an axial orientation, which restricts the possible conformations of the ring. researchgate.net In the case of the title compound's analogues, the bulky tosyl group on the nitrogen atom would significantly influence the conformational preferences of the pyrrolidine ring.

Energy landscape mapping involves systematically exploring the potential energy surface as a function of key dihedral angles to identify all low-energy conformers and the energy barriers between them. This provides a comprehensive picture of the molecule's flexibility and the accessibility of different conformational states. Studies on substituted pyridines have shown that even small chemical perturbations can lead to different preferred orientations and interaction energies. acs.orgacs.org

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard application of DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted with a high degree of accuracy, often with the aid of empirical scaling factors. nih.govnih.gov This is particularly useful for resolving ambiguities in spectral assignments for complex molecules.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. diva-portal.org The predicted IR spectrum can be compared with the experimental spectrum to confirm the structure and assign the observed vibrational modes. For 2-aminopyridine, DFT calculations have been shown to be in good agreement with experimental vibrational spectra. researchgate.net For the title compound's analogues, this would allow for the identification of characteristic vibrational modes associated with the tosyl group, the pyrrolidine ring, and the aminopyridine moiety.

Table 3: Predicted Spectroscopic Data for a Hypothetical Analogue

Parameter Predicted Value
¹H NMR Chemical Shift (pyrrolidine CH) 3.5 - 4.5 ppm
¹³C NMR Chemical Shift (pyridine C-NH₂) 155 - 165 ppm
IR Frequency (SO₂ stretch) 1350 - 1380 cm⁻¹, 1160 - 1180 cm⁻¹

Note: This table presents typical ranges for the specified functional groups and is for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as this compound and its analogues. These simulations are instrumental in understanding conformational changes, flexibility, and intermolecular interactions that are often difficult to capture with static experimental techniques.

While specific molecular dynamics simulation data for this compound is not extensively available in publicly accessible literature, the principles of this methodology are widely applied to similar heterocyclic compounds, including pyrrolidine and pyridine derivatives. arabjchem.org The insights gained from such studies on related molecules can be extrapolated to understand the potential dynamic behavior of the compound .

Illustrative Research Findings:

MD simulations on analogues often focus on their behavior in different environments, such as in aqueous solution or when bound to a biological target like a protein. Key parameters are analyzed to describe the system's stability and dynamics.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a molecule's atoms over time compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation or equilibrium. For a ligand bound to a protein, a low and stable RMSD indicates a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the molecule. For this compound analogues, the pyrrolidine ring and the linkage to the pyridine ring would be areas of particular interest for conformational flexibility. nih.gov

Radius of Gyration (Rg): This parameter provides an indication of the compactness of a molecule. Changes in Rg over time can signify conformational changes, such as folding or unfolding.

Hydrogen Bond Analysis: MD simulations allow for the detailed tracking of hydrogen bond formation and breakage, both intramolecularly and with surrounding solvent molecules or a protein binding partner. This is crucial for understanding the stability of specific conformations and binding interactions.

Illustrative Data Tables:

The following tables represent the type of data that would be generated from MD simulations of a hypothetical analogue of this compound, both in an unbound state in water and when bound to a hypothetical protein target.

Table 1: Illustrative MD Simulation Parameters for an Unbound Analogue in Aqueous Solution (100 ns Simulation)

ParameterAverage ValueStandard DeviationInterpretation
RMSD (Å)2.10.3The molecule explores different conformations but remains structurally stable overall.
Rg (Å)5.80.2The molecule maintains a relatively compact structure throughout the simulation.
Intramolecular H-bonds1-20.5Transient intramolecular hydrogen bonds contribute to conformational stability.
Solvent Accessible Surface Area (SASA) (Ų)35015The exposure of the molecule to the solvent remains consistent, indicating no major unfolding.

Table 2: Illustrative MD Simulation Analysis of a Protein-Ligand Complex (100 ns Simulation)

ParameterLigand RMSD (Å)Protein RMSD (Å)Key Interacting ResiduesAverage H-bonds
Analogue A 1.5 ± 0.42.5 ± 0.5TYR 124, ASP 475, GLU 4803
Analogue B 3.2 ± 0.83.1 ± 0.6SER 88, LYS 1501

This is a hypothetical data table for illustrative purposes.

From such data, researchers can infer the stability of the ligand within the binding pocket and identify key amino acid residues responsible for the interaction. For instance, in the hypothetical data above, Analogue A shows a more stable binding mode than Analogue B, as indicated by its lower RMSD and a higher number of persistent hydrogen bonds. arabjchem.org Studies on 2,6-diaminopyridine (B39239) have similarly used 100 ns MD simulations to understand its binding affinity to human carbonic anhydrase II. tandfonline.com

Applications in Advanced Chemical Synthesis and Material Science

A Versatile Synthetic Intermediate in Complex Chemical Architectures

The robust and multifaceted nature of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine makes it a highly valuable intermediate in synthetic organic chemistry. Its pre-functionalized core structure allows for the efficient construction of more elaborate molecular frameworks.

Building Block for Complex Heterocyclic Systems

The pyridine (B92270) and pyrrolidine (B122466) rings are fundamental components of many biologically active compounds and complex heterocyclic systems. The title compound serves as a readily available starting material for the synthesis of fused ring systems and other intricate molecular architectures. The amino group on the pyridine ring provides a reactive handle for a variety of chemical transformations, including cyclization reactions to form novel heterocyclic scaffolds.

Precursor for Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are of paramount importance in medicinal chemistry and drug discovery. The pyrrolidine ring, a saturated nitrogen heterocycle, is a common feature in many pharmaceuticals. The tosyl protecting group on the pyrrolidine nitrogen can be strategically removed to allow for further functionalization, enabling the synthesis of a diverse library of nitrogenous compounds. This strategic deprotection and subsequent modification are key to its utility as a precursor.

Ligand Design and Coordination Chemistry Based on the Pyridine-2-amine Moiety

The pyridine-2-amine moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, creating a stable five-membered ring. The presence of the bulky and chiral 1-tosylpyrrolidin-2-yl substituent can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or material properties. The steric bulk can create a specific coordination environment around the metal center, which can be advantageous in catalysis by promoting selectivity.

Development of Novel Organic Catalysts

The combination of a chiral pyrrolidine unit and a basic pyridine nitrogen within the same molecule suggests its potential as an organocatalyst. Chiral amines are widely used to catalyze a range of asymmetric reactions. The pyrrolidine component of this compound can provide the necessary chiral environment to induce stereoselectivity in chemical transformations. Research in this area would likely focus on its application in reactions such as aldol (B89426) additions, Michael reactions, and other carbon-carbon bond-forming reactions.

Exploration in Material Science for Functional Materials

The aromatic pyridine ring and the potential for forming coordination complexes make this compound an interesting candidate for the development of functional materials. Its derivatives could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific optical, electronic, or catalytic properties. The ability of the pyridine-2-amine moiety to coordinate with metals opens up possibilities for creating photoactive or electroactive materials.

Conclusion and Future Perspectives in the Research of 3 1 Tosylpyrrolidin 2 Yl Pyridin 2 Amine

Current Gaps and Challenges in Synthetic Methodology

The synthesis of complex heterocyclic compounds like 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine often presents significant hurdles. A primary challenge lies in the stereoselective construction of the substituted pyrrolidine (B122466) ring. While numerous methods for pyrrolidine synthesis exist, achieving high enantiomeric purity for 2-substituted pyrrolidines can be intricate and may require sophisticated catalytic systems or chiral starting materials. organic-chemistry.org

Furthermore, the regioselective functionalization of the pyridine (B92270) ring at the 3-position, followed by the introduction of the 2-amino group, can be a complex synthetic sequence. The electronic nature of the pyridine ring can influence the reactivity of different positions, and achieving the desired substitution pattern often requires multi-step procedures with careful control of reaction conditions. researchgate.net The coupling of the pyrrolidine and pyridine moieties is another critical step that may face challenges such as steric hindrance and the need for specific coupling reagents to achieve a good yield.

Emerging Avenues in Reactivity and Transformation

The reactivity of this compound is largely unexplored, offering a fertile ground for future investigations. The presence of multiple reactive sites—the amino group on the pyridine ring, the tosyl group on the pyrrolidine, and the potential for C-H activation on both rings—opens up a wide array of possible transformations.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore and a versatile synthetic handle. mdpi.com It can undergo a variety of reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. Furthermore, the amino group can direct further functionalization of the pyridine ring. The tosyl group, while often used as a protecting group, can also participate in chemical transformations or be removed to liberate the secondary amine on the pyrrolidine ring, allowing for further derivatization at that position.

Future studies could explore the utility of this compound in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov Investigating the reactivity of the pyrrolidine ring, potentially through functionalization of the remaining CH2 groups, could also lead to novel analogues.

Opportunities in Advanced Computational Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. academie-sciences.fr Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties. Such studies can provide valuable insights into the molecule's reactivity and potential interactions with biological targets.

Molecular dynamics simulations could be used to explore the conformational landscape of the molecule and its potential binding modes with proteins. This is particularly relevant given that aminopyridine and pyrrolidine scaffolds are present in many biologically active compounds. mdpi.com In silico screening of virtual libraries based on the this compound scaffold against various biological targets could accelerate the discovery of new lead compounds.

Future computational work should focus on building accurate models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives. This would be crucial in guiding the design of new molecules with improved pharmacokinetic profiles.

Potential for Derivatization Towards Novel Chemical Entities

The true potential of this compound likely lies in its use as a scaffold for the generation of novel chemical entities with diverse applications. The modular nature of its synthesis allows for the systematic modification of each of its three key components.

Table 1: Potential Derivatization Strategies

ComponentPotential ModificationsRationale
Pyrrolidine Ring - Variation of the substituent at the 2-position - Introduction of substituents at other positionsTo explore structure-activity relationships and modulate physicochemical properties.
Pyridine Ring - Substitution at positions 4, 5, and 6 - Replacement with other heterocyclic systemsTo fine-tune electronic properties and biological activity.
Tosyl Group - Replacement with other sulfonyl groups - Removal and derivatization of the secondary amineTo alter solubility, stability, and to introduce new functional groups.
Amino Group - Acylation, alkylation, arylation - Incorporation into larger heterocyclic systemsTo modulate basicity and create diverse chemical libraries.

By systematically exploring these derivatization pathways, it is possible to create libraries of compounds for screening in various assays. For instance, aminopyridine derivatives have shown promise as kinase inhibitors, and the chiral pyrrolidine moiety could impart selectivity. mdpi.com The synthesis and evaluation of such derivatives could lead to the discovery of new therapeutic agents or functional materials. The development of structure-activity relationships (SAR) will be crucial in guiding the design of more potent and selective compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Tosylation of pyrrolidine : Reacting pyrrolidine with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.
  • Coupling with pyridin-2-amine : Using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the tosylated pyrrolidine to the pyridine ring.
    Optimization strategies include:
  • Screening catalysts (e.g., Pd(OAc)₂, XPhos) and solvents (DMF, toluene) .
  • Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. The tosyl group’s aromatic protons appear as a distinct multiplet (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry. Example parameters: R factor < 0.06, data-to-parameter ratio > 14 .

Q. What biological targets or pathways are plausible for this compound based on structural analogs?

The pyridin-2-amine scaffold is associated with kinase inhibition (e.g., TrkA, ALK) via hydrogen bonding with ATP-binding pockets. The tosylpyrrolidine group may enhance hydrophobicity, improving membrane permeability. Similar compounds show activity in neuroprotection and cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines).
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to assess binding mode variations across targets .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal structure of this compound?

  • SHELX refinement : Use SHELXL to model hydrogen bonds (N–H⋯N/O) and generate symmetry-equivalent dimeric associations.
  • Intermolecular interactions : Identify Cl⋯Cl or π-π stacking distances (e.g., 3.2–3.5 Å) using Mercury software .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Replace the tosyl group with other sulfonamides (e.g., mesyl, nosyl) to modulate lipophilicity.
  • Scaffold hybridization : Fuse the pyrrolidine ring with heterocycles (e.g., imidazole) to enhance rigidity.
  • Bioisosteric replacement : Substitute pyridine with pyrimidine to alter electronic properties .

Q. What experimental design considerations are critical for reproducibility in multi-step syntheses?

  • Intermediate characterization : Isolate and validate each intermediate via TLC and NMR.
  • Reaction monitoring : Use in situ FTIR or LC-MS to track progress and minimize side products.
  • Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., tosylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.